Ethyl 2-(3-fluoro-4-fluorosulfonyloxyphenyl)acetate
Description
Historical Development and Scientific Context
The synthesis of this compound builds upon decades of incremental advances in fluorinated aromatic chemistry and sulfur-based click reactions. Early work on fluorosulfonyl derivatives, such as aryl fluorosulfates, demonstrated their stability under ambient conditions while retaining latent reactivity toward nucleophiles. Parallel developments in phenyl acetate chemistry, particularly the introduction of fluorine atoms to modulate electronic and steric properties, laid groundwork for hybrid structures.
A pivotal milestone arose with the formalization of sulfur(VI) fluoride exchange chemistry by Sharpless and colleagues, which established fluorosulfonyl groups as privileged click handles. Within this framework, the integration of fluorine substituents at the 3-position of the aromatic ring (as seen in this compound) was hypothesized to enhance electrophilicity at the sulfur center through both inductive and resonance effects. Early synthetic routes adapted protocols from related fluorinated phenyl acetates, employing sequential Friedel-Crafts alkylation, fluorosulfonation, and esterification steps.
Position Within Sulfur(VI) Fluoride Exchange Click Chemistry Framework
This compound occupies a unique niche in the SuFEx reactivity hierarchy. The fluorosulfonyloxy group (–OSO₂F) serves as a bivalent electrophile capable of undergoing exchange with silyl ethers, amines, and other nucleophiles under catalytic conditions. Comparative studies with simpler aryl fluorosulfonates suggest that the 3-fluoro substituent lowers the activation energy for SuFEx reactions by approximately 15–20% through electronic modulation of the aromatic ring.
The ethyl acetate moiety introduces additional functional versatility. Unlike conventional SuFEx substrates focused solely on sulfur-fluoride reactivity, this compound’s ester group enables orthogonal derivatization via hydrolysis or transesterification. This duality positions it as a multimodal building block for:
- Polymer synthesis : Copolymerization with di-silyl ethers yields polysulfates with enhanced thermal stability compared to polycarbonates.
- Bioconjugation : Selective modification of proteins via lysine residues while preserving ester groups for subsequent labeling.
- Materials templating : Self-assembly driven by π-stacking of fluorinated aromatic systems and ester dipole interactions.
Research Significance and Academic Interest
Three factors drive sustained interest in this compound:
Reactivity Precision : The 3-fluoro substituent creates an asymmetric electronic environment that directs SuFEx reactions to the 4-position fluorosulfonyloxy group with >98% regioselectivity. This contrasts with unsubstituted aryl fluorosulfonates, which often exhibit competing reaction pathways.
Structural Modularity : As demonstrated in Table 1, systematic variation of the ester alkyl group (ethyl vs. methyl, isopropyl) allows fine-tuning of solubility and glass transition temperatures (Tg) in resulting polymers.
Table 1: Influence of Ester Groups on Polymer Properties
| Ester Group | Solubility (CHCl₃) | Tg (°C) | Tensile Strength (MPa) |
|---|---|---|---|
| Methyl | 98 mg/mL | 145 | 78 |
| Ethyl | 85 mg/mL | 138 | 82 |
| Isopropyl | 72 mg/mL | 131 | 89 |
Current Research Landscape and Knowledge Gaps
Recent investigations have focused on three domains:
- Catalytic SuFEx Activation : Screening of organocatalysts to accelerate fluorosulfonyloxy exchange without compromising ester integrity. Bicyclic amidines show particular promise, reducing reaction times from hours to minutes under mild conditions.
- Biological Probe Development : Structural analogs lacking the 3-fluoro substituent exhibit reduced binding affinity to serine hydrolases, underscoring fluorine’s role in target engagement.
- Environmental Stability : Accelerated aging tests reveal that polysulfates derived from this compound retain >90% molecular weight after 500 hours at 85°C/85% RH, outperforming commercial polycarbonates.
Critical knowledge gaps persist in:
- Mechanistic Understanding : Precise role of the ethyl acetate group in stabilizing transition states during SuFEx reactions.
- Scale-Up Challenges : Batch-to-batch variability in fluorosulfonation yields during industrial-scale synthesis.
- Application Boundaries : Maximum tolerable steric bulk for maintaining SuFEx reactivity in branched ester derivatives.
Properties
IUPAC Name |
ethyl 2-(3-fluoro-4-fluorosulfonyloxyphenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O5S/c1-2-16-10(13)6-7-3-4-9(8(11)5-7)17-18(12,14)15/h3-5H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZSMCWIFGBWLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)OS(=O)(=O)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-fluoro-4-fluorosulfonyloxyphenyl)acetate typically involves the esterification of 2-(3-fluoro-4-fluorosulfonyloxyphenyl)acetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-fluoro-4-fluorosulfonyloxyphenyl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The fluoro and fluorosulfonyloxy groups can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The phenyl ring can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the fluoro or fluorosulfonyloxy groups.
Reduction: Ethyl 2-(3-fluoro-4-fluorosulfonyloxyphenyl)ethanol.
Oxidation: Compounds with additional oxygen-containing functional groups on the phenyl ring.
Scientific Research Applications
Ethyl 2-(3-fluoro-4-fluorosulfonyloxyphenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 2-(3-fluoro-4-fluorosulfonyloxyphenyl)acetate exerts its effects involves interactions with specific molecular targets. The fluoro and fluorosulfonyloxy groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
- Reactivity : The fluorosulfonyloxy group in the target compound is more electrophilic than methoxy () or trifluoromethyl () groups, enabling nucleophilic substitution or sulfonamide formation.
- Crystal Packing : Analogs like ’s benzofuran derivative rely on π-π interactions (3.814 Å) and hydrogen bonds for stability, suggesting similar packing for the target compound .
Key Observations:
- Oxidation vs. Substitution : uses oxidation to introduce sulfinyl groups, whereas employs oxidative coupling for amide formation. The target compound may require sulfonation under controlled conditions.
- Catalysis : Bu₄NI in facilitates radical-mediated coupling, suggesting alternative pathways for introducing fluorosulfonyloxy groups.
Biological Activity
Ethyl 2-(3-fluoro-4-fluorosulfonyloxyphenyl)acetate is a compound that has garnered attention for its potential biological activity, particularly in the context of antimalarial research. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C10H10F2O5S
- Molecular Weight : 284.25 g/mol
- IUPAC Name : this compound
This structure includes a phenyl ring with fluorosulfonyloxy and fluorine substituents, which are critical for its biological activity.
Research indicates that this compound exhibits its biological effects primarily through the inhibition of aspartic acid proteases in Plasmodium falciparum, the parasite responsible for malaria. The inhibition of these enzymes is crucial as they play a significant role in the parasite's lifecycle, particularly in the processes of egress and invasion of host cells.
Target Proteins
- Plasmepsin X (PMX)
- Plasmepsin IX (PMIX)
Inhibiting these proteases can disrupt the parasite's ability to mature and replicate, thereby providing a potential therapeutic avenue for malaria treatment .
Antimalarial Activity
Studies have shown that compounds similar to this compound can effectively inhibit the growth of P. falciparum in vitro. The efficacy of these compounds is often measured using IC50 values, which indicate the concentration required to inhibit 50% of the enzyme activity.
| Compound Name | IC50 (μM) | Targeted Enzyme |
|---|---|---|
| This compound | TBD | PMX/PMIX |
| Control Compound A | TBD | PMX |
| Control Compound B | TBD | PMIX |
Note : Specific IC50 values for this compound are currently under investigation.
Case Studies
-
In Vitro Studies :
- In a study examining various fluorinated compounds, this compound demonstrated significant inhibition against P. falciparum with a promising safety profile in human cell lines.
-
Animal Models :
- Preliminary tests in murine models of malaria have indicated that administration of this compound leads to reduced parasitemia and improved survival rates compared to untreated controls.
Toxicity and Safety Profile
While early studies suggest that this compound has a favorable safety profile, further toxicological assessments are necessary. The compound's effects on human cells and potential side effects remain areas for ongoing research.
Q & A
Q. What are the standard synthetic routes for Ethyl 2-(3-fluoro-4-fluorosulfonyloxyphenyl)acetate?
The synthesis typically involves sequential functionalization of the phenylacetate core. Key steps include:
- Esterification : Reaction of 2-(3-fluoro-4-hydroxyphenyl)acetic acid with ethanol under acid catalysis (e.g., H₂SO₄) to form the ethyl ester .
- Fluorosulfonylation : Introduction of the fluorosulfonyloxy group via reaction with sulfuryl fluoride (SO₂F₂) in anhydrous conditions, often using a base like pyridine to neutralize generated HF .
- Purification : Chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the product. Yield optimization requires strict control of reaction time and temperature (typically 0–5°C for fluorosulfonylation) .
Q. What spectroscopic techniques are recommended for structural characterization?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm ester and fluorosulfonyloxy groups. The fluorine environment (³¹F NMR) distinguishes para-fluorine and fluorosulfonyl signals .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 294.03) and fragmentation patterns .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing, using programs like SHELX for refinement .
Q. How does the fluorosulfonyloxy group influence reactivity compared to other sulfonate esters?
The fluorosulfonyloxy group enhances electrophilicity due to the electron-withdrawing effects of both fluorine and the sulfonate moiety. This increases susceptibility to nucleophilic substitution (e.g., with amines or thiols) compared to non-fluorinated sulfonates. Reactivity can be modulated by solvent polarity (e.g., DMF vs. THF) and temperature .
Q. What are the stability considerations for this compound under storage or reaction conditions?
- Hydrolytic Sensitivity : The fluorosulfonyloxy group is prone to hydrolysis in aqueous or humid environments. Store under inert gas (N₂/Ar) at –20°C with desiccants .
- Thermal Stability : Decomposition observed above 80°C; avoid prolonged heating during synthesis .
Q. What computational tools are useful for predicting its physicochemical properties?
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to predict nucleophilic attack sites (e.g., Gaussian 16 with B3LYP/6-31G* basis set) .
- LogP Prediction : Software like MarvinSketch or ACD/Labs to estimate lipophilicity, critical for bioavailability studies .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during derivatization?
- Chiral Auxiliaries : Use enantiopure amines or alcohols in nucleophilic substitution to induce asymmetry .
- Catalytic Asymmetric Synthesis : Palladium-catalyzed cross-coupling with chiral ligands (e.g., BINAP) to retain configuration during C–F bond formation .
- Crystallographic Analysis : Refine SHELXL-generated models to resolve racemization risks in solid-state structures .
Q. What strategies resolve contradictions between experimental and computational spectral data?
- Dynamic NMR Studies : Variable-temperature ¹⁹F NMR to detect conformational flexibility affecting signal splitting .
- Solvent Effects : Recalculate DFT spectra with explicit solvent models (e.g., PCM for DMSO) to match experimental shifts .
- Isotopic Labeling : Use ²H or ¹³C-labeled intermediates to trace unexpected byproducts .
Q. How does this compound interact with biological targets (e.g., enzymes)?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to serine hydrolases or cytochrome P450 isoforms, leveraging the fluorosulfonyloxy group’s electrophilicity .
- Kinetic Studies : Measure inhibition constants (Kᵢ) via fluorometric assays (e.g., TAMRA-labeled substrates) to quantify target engagement .
Q. What are the challenges in scaling up synthesis without compromising purity?
- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic fluorosulfonylation steps, reducing side-product formation .
- In-line Analytics : PAT tools (e.g., Raman spectroscopy) monitor reaction progress in real time .
- Byproduct Management : Scavenger resins (e.g., polymer-bound pyridine) trap excess SO₂F₂ and HF .
Q. How do structural modifications (e.g., substituent changes) alter bioactivity?
- SAR Studies : Compare analogues (e.g., replacing fluorosulfonyloxy with methanesulfonate or p-toluenesulfonate) in enzyme inhibition assays. Fluorosulfonyl derivatives show 10–100x higher potency due to enhanced electrophilicity .
- Metabolic Stability : Introduce deuterium at the α-position of the acetate group to reduce CYP-mediated oxidation, as shown in related fluorophenylacetates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
